molecular formula C16H28O4 B14649177 2-(2,4,6-Trimethylnon-3-en-2-yl)butanedioic acid CAS No. 45241-99-4

2-(2,4,6-Trimethylnon-3-en-2-yl)butanedioic acid

Cat. No.: B14649177
CAS No.: 45241-99-4
M. Wt: 284.39 g/mol
InChI Key: AKFNGNFBAXHTQI-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylnon-3-en-2-yl)butanedioic acid is an organic compound with a complex structure that includes multiple methyl groups and a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trimethylnon-3-en-2-yl)butanedioic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylnon-3-en-2-yl)butanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2,4,6-Trimethylnon-3-en-2-yl)butanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,4,6-Trimethylnon-3-en-2-yl)butanedioic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,6-Trimethylnon-3-en-2-yl)butanedioic acid is unique due to its complex structure, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other dicarboxylic acids may not be suitable .

Properties

CAS No.

45241-99-4

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

2-(2,4,6-trimethylnon-3-en-2-yl)butanedioic acid

InChI

InChI=1S/C16H28O4/c1-6-7-11(2)8-12(3)10-16(4,5)13(15(19)20)9-14(17)18/h10-11,13H,6-9H2,1-5H3,(H,17,18)(H,19,20)

InChI Key

AKFNGNFBAXHTQI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(=CC(C)(C)C(CC(=O)O)C(=O)O)C

Origin of Product

United States

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